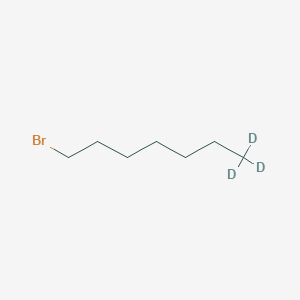

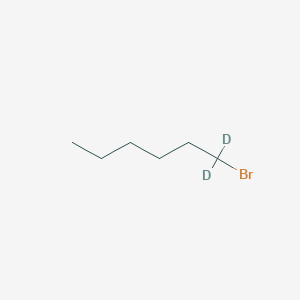

1-Bromohexane-1,1-d2

Overview

Description

1-Bromohexane-1,1-d2 is a labelled analogue and is intended for use as an internal standard for 1-Bromohexane . It is a very useful synthetic intermediate for pharmaceuticals and organic chemicals . It can be used to react with Mg to prepare Grignard reagents which plays an important role in the formation of carbon-carbon bonds .

Synthesis Analysis

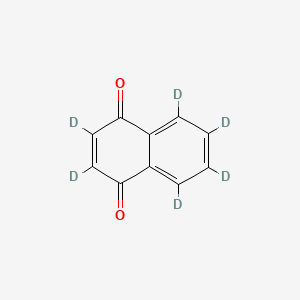

Most 1-bromoalkanes, including 1-Bromohexane, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . These conditions lead to anti-Markovnikov addition, giving the 1-bromo derivative .Molecular Structure Analysis

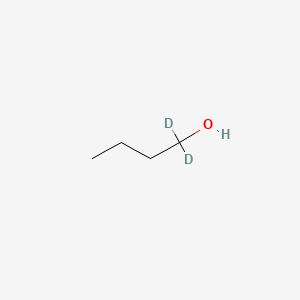

The molecular structure of this compound is similar to that of 1-Bromohexane, with the difference being the presence of two deuterium (D) atoms .Chemical Reactions Analysis

1-Bromohexane undergoes reactions expected of simple alkyl bromides. It can form Grignard reagents . It reacts with potassium fluoride to give the corresponding fluorocarbons .Physical And Chemical Properties Analysis

1-Bromohexane is a colorless liquid organohalide . It has a boiling point of 154-158 °C and a density of 1.176 g/mL .Scientific Research Applications

High-Pressure Phase Equilibria in Ionic Liquid Synthesis

1-bromohexane is used in the synthesis of ionic liquids, particularly in the creation of 1-hexyl-3-methylimidazolium bromide ([HMIm][Br]), using carbon dioxide. This process involves measuring and modeling high-pressure phase equilibria, which includes CO2 solubility and mixture critical points, in the system of 1-bromohexane and 1-methylimidazole (Nwosu, Schleicher, & Scurto, 2009).

Structural Analysis of Monolayers on Graphite

1-bromohexane monolayers formed on graphite surfaces have been analyzed using low-temperature scanning tunneling microscopy. This study aids in understanding the self-assembly of functionalized organic molecules on surfaces, revealing the role of electrostatic forces in the assembly process (Müller, Werblowsky, Florio, Berne, & Flynn, 2005).

Vapor-Liquid Equilibrium in Ionic Liquid Production

In the context of sustainable synthesis of ionic liquids like [HMIm][Br], 1-bromohexane's vapor-liquid equilibrium (VLE) in acetone has been studied. This research is crucial for optimizing the separation process in ionic liquid production (Minnick & Scurto, 2014).

Chemical-Physical Factors in Sensitization Studies

Studies involving 1-bromohexane in murine local lymph node assay (LLNA) have explored its sensitization potential and the influence of various factors like volatility and vehicle effects on sensitization (Siegel, Fedorowicz, Butterworth, Law, Anderson, Snyder, & Beezhold, 2009).

Synthesis and Chiroptical Characterization

The synthesis and chiroptical characterization of compounds involving bromohexane derivatives have been studied, aiding in the understanding of molecular configurations and their applications in natural product synthesis (De Gussem, Cornelus, Pieters, Van den Bossche, Van der Eycken, Herrebout, & Bultinck, 2013).

Environmental Fate of Haloalkanes

Research on the environmental fate of haloalkanes like 1-bromohexane has been conducted, assessing the importance of natural nucleophiles in determining their environmental impact. This includes understanding the reactivity of 1-bromohexane with sulfur nucleophiles (Haag & Mill, 1988).

Mechanism of Action

Target of Action

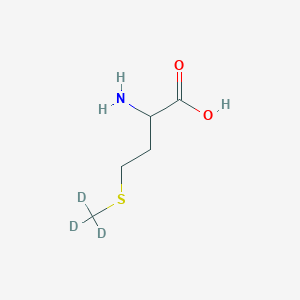

1-Bromohexane-1,1-d2, also known as 1-Bromo-1,1-dideuteriohexane, is an organobromine compound . It primarily targets nucleophiles, such as amines or thiols . These nucleophiles are molecules that donate an electron pair to form a chemical bond, playing a crucial role in many biochemical reactions.

Mode of Action

The compound interacts with its targets through a process known as alkylation . In this process, this compound reacts with nucleophiles to form covalent bonds . This reaction allows for the introduction of alkyl groups into the target molecule, which can lead to the synthesis of new compounds with desired properties .

Biochemical Pathways

It’s known that the compound can form grignard reagents . Grignard reagents are used in a wide variety of chemical reactions, including the formation of carbon-carbon bonds, which are fundamental in organic chemistry .

Pharmacokinetics

It’s known that the compound is a colorless liquid and insoluble in water , which may influence its absorption and distribution in the body. More research would be needed to fully understand its pharmacokinetic properties.

Result of Action

Given its ability to form grignard reagents and interact with nucleophiles , it can be inferred that the compound may influence a variety of biochemical reactions and potentially lead to the synthesis of new compounds.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is stable under normal conditions but incompatible with strong oxidizing agents and strong bases . Furthermore, it’s known to be toxic to aquatic life with long-lasting effects , indicating that its release into the environment should be avoided.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1-Bromo-1,1-dideuteriohexane undergoes reactions expected of simple alkyl bromides . It can form Grignard reagents , which play an important role in the formation of carbon-carbon bonds. This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .

Molecular Mechanism

As an alkylating agent, 1-Bromo-1,1-dideuteriohexane reacts with nucleophiles, such as amines or thiols, to form covalent bonds .

Temporal Effects in Laboratory Settings

It is known that most 1-bromoalkanes are prepared by free-radical addition of hydrogen bromide to the 1-alkene .

Dosage Effects in Animal Models

The lethal dose (LD50) in mice is reported to be 1.226 g/kg .

Metabolic Pathways

It is known that it can form Grignard reagents , which are involved in various metabolic pathways.

properties

IUPAC Name |

1-bromo-1,1-dideuteriohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Br/c1-2-3-4-5-6-7/h2-6H2,1H3/i6D2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDIARAMWBIKFW-NCYHJHSESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.